![molecular formula C21H17N3O5S B11688199 (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11688199.png)
(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile
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Overview
Description
(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a phenyl ring, and a tetrahydropyrimidine core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile involves multiple steps. One common approach starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature to form an intermediate imine . This intermediate is then subjected to further reactions to introduce the methoxyphenyl and acetonitrile groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
What sets (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile apart from similar compounds is its tetrahydropyrimidine core and the presence of both methoxy and acetonitrile groups
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C21H17N3O5S/c1-27-15-6-4-14(5-7-15)24-20(26)16(19(25)23-21(24)30)11-13-3-8-17(29-10-9-22)18(12-13)28-2/h3-8,11-12H,10H2,1-2H3,(H,23,25,30)/b16-11+ |
InChI Key |
DXLXOBUIZQUZSW-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC#N)OC)/C(=O)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)C(=O)NC2=S |
Origin of Product |
United States |
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